molecular formula C18H25ClN2O B2457717 3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one CAS No. 2310141-37-6

3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one

Cat. No.: B2457717
CAS No.: 2310141-37-6
M. Wt: 320.86
InChI Key: ABNVWOPNAPBRAD-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of diazepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Diazepane Ring: Starting from a suitable cyclobutyl amine, the diazepane ring can be formed through cyclization reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Propanone Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the nervous system, affecting neurotransmission.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane derivative with anxiolytic properties.

    Cyclobutylamines: Compounds with similar structural features and potential pharmacological activities.

Uniqueness

3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O/c19-16-5-1-4-15(14-16)8-9-18(22)21-11-3-10-20(12-13-21)17-6-2-7-17/h1,4-5,14,17H,2-3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNVWOPNAPBRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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